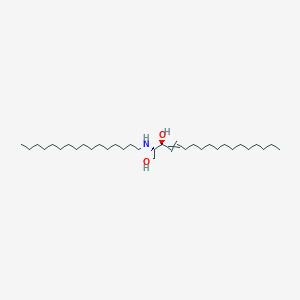
(2S,3S)-2-(Hexadecylamino)octadec-4-ene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-(Hexadecylamino)octadec-4-ene-1,3-diol is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a long hydrocarbon chain with an amino group and a diol functionality, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-(Hexadecylamino)octadec-4-ene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexadecylamine and octadecene.
Formation of Intermediate: The initial step involves the reaction of hexadecylamine with octadecene under controlled conditions to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation reactions to introduce the diol functionality at the desired positions.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxides and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Complex Molecules: this compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: The compound may serve as a ligand in catalytic reactions.
Biology:
Cell Membrane Studies: Due to its amphiphilic nature, the compound can be used in studies related to cell membrane structure and function.
Lipid Research: It can be employed in research involving lipid metabolism and signaling.
Medicine:
Drug Delivery: The compound’s structure allows it to be used in the development of drug delivery systems.
Therapeutic Agents:
Industry:
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications.
Cosmetics: Its properties make it suitable for use in cosmetic formulations.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(Hexadecylamino)octadec-4-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with proteins and enzymes, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
(2S,3S)-2-(Hexadecylamino)octadecane-1,3-diol: Similar structure but lacks the double bond.
(2S,3S)-2-(Hexadecylamino)octadec-4-yne-1,3-diol: Similar structure but contains a triple bond instead of a double bond.
Uniqueness:
Double Bond: The presence of a double bond in (2S,3S)-2-(Hexadecylamino)octadec-4-ene-1,3-diol imparts unique chemical reactivity and biological properties.
Amphiphilic Nature:
Properties
CAS No. |
867062-55-3 |
|---|---|
Molecular Formula |
C34H69NO2 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
(2S,3S)-2-(hexadecylamino)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C34H69NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(32-36)34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-37H,3-27,29,31-32H2,1-2H3/t33-,34-/m0/s1 |
InChI Key |
NOQIQPOXJIZHAT-HEVIKAOCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN[C@@H](CO)[C@H](C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















